2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3 and its molecular weight is 379.24. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), known for its herbicidal properties and potential therapeutic effects. Recent studies have focused on its biological activity, particularly in the context of anti-inflammatory effects through selective inhibition of cyclooxygenase enzymes (COX).
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid derivatives with specific amines. The resulting compounds are characterized using various spectroscopic techniques including 1H and 13C NMR spectroscopy to confirm their structure and purity.
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of this compound. This compound selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. In a study published in MDPI, molecular docking studies demonstrated that this compound interacts effectively with the active site of COX-2, exhibiting a stronger binding affinity than its parent compound, 2-(2,4-dichlorophenoxy)acetic acid .
Molecular Docking Studies
Molecular docking studies were conducted using AutoDock Vina to assess the binding efficiency of the synthesized compounds to COX-2. The results indicated that this compound forms stable complexes with COX-2, suggesting its potential as a therapeutic agent in inflammatory conditions .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : Cell line studies demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls.
- In Vivo Models : Animal models of inflammation showed that administration of this compound led to decreased edema and pain response, supporting its potential use as an anti-inflammatory drug.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅Cl₂N₃O₂ |
Molecular Weight | 335.21 g/mol |
Boiling Point | Not Available |
Melting Point | Not Available |
COX-2 Inhibition IC₅₀ | <10 µM |
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-2-22-15-5-4-13(7-11(15)8-18(22)24)21-17(23)10-25-16-6-3-12(19)9-14(16)20/h3-7,9H,2,8,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMCKDHPGHOQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.